1-fluoro-2-(nitromethyl)benzene
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Overview
Description
1-Fluoro-2-(nitromethyl)benzene is an organic compound with the molecular formula C7H6FNO2 It is a derivative of benzene, where a fluorine atom and a nitromethyl group are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(nitromethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitromethyl derivative .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the separation and purification of the product are crucial steps in the industrial process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(nitromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The nitromethyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 1-Fluoro-2-(aminomethyl)benzene.
Substitution: 1-Methoxy-2-(nitromethyl)benzene.
Oxidation: 1-Fluoro-2-(carboxymethyl)benzene.
Scientific Research Applications
1-Fluoro-2-(nitromethyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic substrates.
Medicine: Derivatives of this compound may exhibit biological activity and are investigated for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates for agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-fluoro-2-(nitromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of the fluorine atom . The nitro group can also participate in redox reactions, where it undergoes reduction or oxidation depending on the reaction conditions .
Comparison with Similar Compounds
1-Fluoro-2-methylbenzene: Similar structure but lacks the nitro group.
1-Fluoro-4-nitrobenzene: The nitro group is positioned at the fourth position instead of the second.
2-Fluoronitrobenzene: The fluorine and nitro groups are adjacent to each other.
Uniqueness: 1-Fluoro-2-(nitromethyl)benzene is unique due to the specific positioning of the fluorine and nitromethyl groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both electron-withdrawing groups influences its chemical behavior, making it a valuable compound for targeted synthetic applications .
Properties
CAS No. |
1236304-34-9 |
---|---|
Molecular Formula |
C7H6FNO2 |
Molecular Weight |
155.1 |
Purity |
95 |
Origin of Product |
United States |
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